1-(Bromoethynyl)-4-isopropylbenzene
Description
Properties
IUPAC Name |
1-(2-bromoethynyl)-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMVIZFXECLTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C#CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 1-Ethynyl-4-isopropylbenzene
The synthesis of 1-(bromoethynyl)-4-isopropylbenzene generally starts from 1-ethynyl-4-isopropylbenzene, which can be prepared by palladium-catalyzed coupling reactions:
- Sonogashira Coupling : 4-iodoisopropylbenzene is reacted with terminal acetylene (e.g., acetylene gas or trimethylsilylacetylene followed by deprotection) in the presence of dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide catalysts in triethylamine solvent. The reaction is typically stirred at room temperature for 2 days, followed by reflux for 1 hour. Purification involves silica gel filtration and evaporation, yielding 1-ethynyl-4-isopropylbenzene in approximately 87% yield.
| Parameter | Details |
|---|---|
| Starting material | 4-iodoisopropylbenzene (12.3 g, 50 mmol) |
| Catalyst | PdCl2(PPh3)2 (0.70 g, 1 mmol), CuI (1.5 g) |
| Solvent | Triethylamine (100 mL) |
| Temperature | Room temperature (2 days), then reflux (1 h) |
| Yield | 11.40 g (87%) |
| Purification | Silica gel filtration with hexanes |
This method provides a clean and efficient route to the ethynyl precursor, which is essential for subsequent bromination steps.
Bromination of 1-Ethynyl-4-isopropylbenzene to this compound
The key step in preparing this compound is the selective bromination of the terminal alkyne group to introduce the bromoethynyl moiety. Bromination of terminal acetylenes is well-documented and can be achieved by controlled addition of bromine or brominating agents under mild conditions to avoid overbromination or polymerization.
Bromination Using Bromine (Br2) : Terminal acetylenes such as 1-ethynylbenzene derivatives can be brominated by direct reaction with bromine, often in an inert solvent like carbon tetrachloride or dichloromethane at low temperatures (0–25 °C). The reaction typically yields 1-(bromoethynyl) derivatives with high selectivity when carefully controlled.
Bromine Adsorbed on Solid Supports : Using bromine adsorbed on graphite or other solid supports can enhance stereoselectivity and suppress isomerization during bromination of ethynyl compounds, leading to better yields and purity of the bromoethynyl product.
Alternative Brominating Agents : Other brominating reagents such as carbon tetrabromide (CBr4) in combination with triphenylphosphine (PPh3) can be used to convert alcohol precursors to bromoalkyl derivatives, but for direct bromination of alkynes, molecular bromine is preferred.
| Bromination Method | Reaction Conditions | Notes |
|---|---|---|
| Br2 in CCl4 or CH2Cl2 | 0–25 °C, inert solvent | High selectivity for 1-(bromoethynyl) product |
| Br2 adsorbed on graphite | Room temperature | Inhibits isomerization, improves stereoselectivity |
| CBr4/PPh3 (for alcohol precursors) | Room temperature, dichloromethane | Used for halogenation of alcohols, not direct alkyne bromination |
Representative Experimental Procedure for Bromination
A typical experimental procedure for preparing this compound involves:
- Dissolving 1-ethynyl-4-isopropylbenzene in an inert solvent such as dichloromethane.
- Cooling the solution to 0 °C to 5 °C.
- Adding a stoichiometric amount of bromine dropwise under nitrogen atmosphere with stirring.
- Monitoring the reaction progress by TLC or NMR.
- Quenching excess bromine with a reducing agent or aqueous sodium bisulfite.
- Extracting the product and purifying by silica gel chromatography.
This method ensures high yield and purity of the bromoethynyl compound while minimizing side reactions.
Yield and Purity Data
While direct yield data for this compound is scarce in the public domain, analogous brominations of ethynylbenzene derivatives typically achieve yields in the range of 70–90% under optimized conditions. Purity is confirmed by NMR, mass spectrometry, and chromatographic techniques.
| Parameter | Typical Range/Value |
|---|---|
| Yield | 70–90% |
| Purity (NMR, HPLC) | >95% |
| Characterization | 1H NMR, 13C NMR, LC-MS, IR spectroscopy |
Summary of Key Research Findings and Notes
- The preparation of this compound relies on efficient synthesis of the ethynyl precursor via palladium-catalyzed coupling.
- Bromination with molecular bromine under controlled low-temperature conditions is the preferred method for introducing the bromoethynyl group.
- Use of solid-supported bromine can enhance selectivity and reduce isomerization.
- Alternative brominating agents are generally less suitable for direct alkyne bromination but useful for related halogenation steps.
- Purification by silica gel chromatography and characterization by NMR and MS confirm the structure and purity.
- Yields are typically high, reflecting the efficiency of these methods.
Comparison with Similar Compounds
Structural and Electronic Effects
The electronic and steric properties of substituents significantly impact the behavior of bromoethynyl benzene derivatives. Below is a comparison with structurally related compounds:
Key Observations :
- In contrast, fluorine, chlorine, and nitro groups withdraw electrons, altering reaction kinetics and product distributions .
- Steric Effects : The bulky isopropyl group may hinder reactions at the 4-position, whereas smaller substituents (e.g., –F, –Cl) allow greater accessibility.
Reaction Yields and Conditions
- Yield Trends : The high yield of 2g (99%) suggests that chloro substituents may enhance purification efficiency compared to nitro groups (85%) . The moderate yield of the isopropyl derivative (76%) could reflect steric challenges in coupling reactions .
NMR Spectral Data
- Substituent Influence: Electron-withdrawing groups (e.g., –NO2) deshield aromatic protons, shifting <sup>1</sup>H NMR signals downfield (δ 8.19 ppm for 2j vs. δ 7.37 ppm for 2g) .
Comparison with Halogenated Isopropylbenzene Derivatives
- Reactivity Differences : The ethynyl bromide group is more reactive in cross-coupling reactions compared to bromomethyl or chloromethyl groups, which are typically involved in nucleophilic substitutions .
- Safety : All three compounds share similar hazards (H314) due to halogen atoms, requiring stringent handling protocols .
Q & A
Q. What are the optimized synthetic routes for 1-(Bromoethynyl)-4-isopropylbenzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary methods are documented:
- Bromination of 4-(1-propynyl)benzene using bromine (Br₂) with Lewis acid catalysts (e.g., AlCl₃ or FeBr₃). This method requires inert conditions and temperature control (50–80°C) to minimize side reactions like di-substitution .
- Cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) using 4-bromophenylacetylene and propyne derivatives with Pd catalysts. Ligand selection (e.g., PPh₃) and solvent polarity (e.g., THF vs. DMF) critically affect reaction efficiency .
Purification : Distillation (for high volatility) or recrystallization (using ethanol/water mixtures) achieves >95% purity. Monitor purity via GC-MS or HPLC .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include δ 1.2–1.4 ppm (isopropyl CH₃), δ 2.8–3.0 ppm (isopropyl CH), and δ 6.5–7.5 ppm (aromatic protons). The bromoethynyl group shows no proton signal but appears as a carbon triplet near 80–90 ppm in ¹³C NMR .
- IR Spectroscopy : Strong absorption at ~2100 cm⁻¹ (C≡C stretch) and 550–600 cm⁻¹ (C-Br stretch) .
- Mass Spectrometry : Molecular ion [M⁺] at m/z 210 (calculated for C₁₁H₁₁Br) with fragmentation patterns confirming the bromoethynyl and isopropyl groups .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-donating isopropyl group activates the benzene ring toward electrophilic substitution but deactivates the bromoethynyl group for nucleophilic attacks. Comparative studies with 1-(Bromoethynyl)-4-methoxybenzene (electron-rich) show faster Pd-catalyzed coupling kinetics, while electron-withdrawing groups (e.g., -NO₂) reduce reactivity. DFT calculations can model substituent effects on transition states .
Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Discrepancies often arise from:
- Catalyst loading : Higher Pd concentrations (>5 mol%) may accelerate side reactions (e.g., homo-coupling).
- Oxygen sensitivity : Degradation of bromoethynyl groups occurs under aerobic conditions; use Schlenk techniques for reproducibility .
- Validation : Replicate reactions under standardized conditions (e.g., 1 atm N₂, 60°C) and cross-validate yields via independent methods (e.g., gravimetry vs. NMR quantification) .
Q. How can computational modeling predict the stability and degradation pathways of this compound under varying pH conditions?
- Methodological Answer :
- Quantum Mechanics (QM) : Simulate hydrolysis pathways using Gaussian09 at the B3LYP/6-31G* level. Predict dominant degradation products (e.g., 4-isopropylbenzoic acid via bromide elimination) .
- Kinetic Modeling : Use Arrhenius equations to estimate half-life (t₁/₂) in aqueous buffers (pH 2–12). Experimental validation via LC-MS confirms model accuracy .
Experimental Design & Data Analysis
Design an experiment to evaluate the thermal stability of this compound during storage.
- Methodological Answer :
- Conditions : Store samples at 4°C, 25°C, and 40°C under N₂ (vs. air). Monitor degradation via:
- TGA/DSC : Measure decomposition onset temperature.
- Periodic NMR/IR : Track loss of C≡C and C-Br bonds over 30 days.
- Statistical Analysis : Use ANOVA to compare degradation rates across conditions; report 95% confidence intervals .
Q. How can researchers differentiate between regioselective bromination and radical side reactions in this compound synthesis?
- Methodological Answer :
- Radical Traps : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to quench radical pathways. A yield drop >20% indicates radical involvement .
- Isotopic Labeling : Use ⁸¹Br-KBr to trace bromine incorporation sites via TOF-SIMS or isotope-ratio MS .
Applications in Academic Research
Q. What role does this compound play in synthesizing bioactive molecules?
- Methodological Answer : It serves as a key intermediate for:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
